molecular formula C3H4S B158523 Methylthioacetylene CAS No. 10152-75-7

Methylthioacetylene

Cat. No. B158523
CAS RN: 10152-75-7
M. Wt: 72.13 g/mol
InChI Key: UKRQTFFXHDKAMD-UHFFFAOYSA-N
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Description

“Methylthioacetylene” is a chemical compound with the molecular formula C3H4S . The molecule contains a total of 7 bonds, including 3 non-H bonds, 1 multiple bond, 1 triple bond, and 1 sulfide .


Synthesis Analysis

The most studied polyacetylene, poly(bis-methylthioacetylene) (PATAC-Me), can be easily synthesized with good yields starting from dimethylthioacetylene with a Ni(II) catalyst in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of “Methylthioacetylene” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has an average mass of 72.129 Da and a monoisotopic mass of 72.003372 Da .

Scientific Research Applications

  • Virus Inactivation in Blood Components : Studies have explored the virucidal properties of photoactive phenothiazine dyes in blood components. This research is significant for transfusion medicine, highlighting how certain compounds can inactivate viruses in blood products (Wagner, 2002).

  • Electrochemical Biosensing of Pesticides : Research has been conducted on developing biosensors for detecting pesticides like methyl parathion in vegetables. This involves using materials like MOF nanofibers for sensitive detection, showcasing how chemical compounds can be used in environmental monitoring (Wang, Ma, Shen, & Cheong, 2019).

  • Degradation of Pesticides : Studies on the degradation of organophosphorus pesticides, such as methyl parathion, using hydrodynamic cavitation reactors highlight the environmental implications and methods for mitigating pollution from these compounds (Patil & Gogate, 2012).

  • Catalysis of Chemical Reactions : Research into poly-3-methylthiophene (P3MT) electrodes and their applications in catalyzing chemical reactions, such as the reduction of acetylene, demonstrates the potential of similar compounds in industrial and chemical processes (Mark, Rubinson, Krotine, Vaughn, & Goldschmidt, 2000).

  • Synthesis of Polymers : Studies on the synthesis of polymers containing dithioacetal moieties, which may be related to the chemical structure of Methylthioacetylene, indicate applications in material science (Kuroda, Tomita, & Endo, 1997).

  • Astrophysical Relevance : Investigations into the astrophysical relevance of methylacetylene and methyldiacetylene, compounds similar to Methylthioacetylene, suggest applications in astronomy and space research (Cazzoli & Puzzarini, 2008).

Safety And Hazards

While specific safety data sheets for “Methylthioacetylene” were not found, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

properties

IUPAC Name

methylsulfanylethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S/c1-3-4-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRQTFFXHDKAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143982
Record name Methylthioacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthioacetylene

CAS RN

10152-75-7
Record name Methylthioacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylsulfanyl)ethyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylthioacetylene
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Methylthioacetylene
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Methylthioacetylene
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Methylthioacetylene
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Methylthioacetylene
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Methylthioacetylene

Citations

For This Compound
30
Citations
K Narasaka, H Shimadzu, Y Hayashi - Chemistry letters, 1993 - journal.csj.jp
EtAlCl 2 catalyzes the Cargill rearrangement of bicyclo[n.2.0] compounds which were prepared by the TiCl 4 -mediated [2+2] cycloaddition reaction of cycloalkenones and 1-t-…
Number of citations: 7 www.journal.csj.jp
VG Nenajdenko, PV Vertelezkij, ES Balenkova - Synthesis, 1997 - thieme-connect.com
… In the case of products of the reaction of DMSD with phenylacetylene, treatment with diethylamine gave the corresponding methylthioacetylene 6 without formation of corresponding …
Number of citations: 22 www.thieme-connect.com
Y Hayashi, H Ushio, K Narasaka - Chemistry letters, 1994 - journal.csj.jp
… In the previous paper?) we reported that bicyclo[4.2.0]octenone derivatives 1 prepared from the cycloadducts of 2-cyclohexenones and 1-t-butyldimethylsilyl-2-methylthioacetylene were …
Number of citations: 4 www.journal.csj.jp
Y Cao, Y Huang, PR Blakemore - European Journal of Organic …, 2022 - Wiley Online Library
… [7] Given our specific need for methylthioalkynes 8, and wishing to avoid the direct use of methylthioacetylene, it was felt that a straightforward process merging the well known …
JF Arens, HC Volger, T Doornbos… - Recueil des Travaux …, 1956 - Wiley Online Library
… Much heat was evolved and methylthioacetylene distilled off. After drying with anhydrous magnesium sulphate, the liquid was redistilled, yield 5.1 g (57y0), bp 70.5-71", nD*' …
Number of citations: 1 onlinelibrary.wiley.com
G Modena, F Marcuzzi, E Tondello, D Ajó - Journal of crystallographic and …, 1988 - Springer
Ab initio quantum mechanical calculations and photoelectron (PE) spectroscopy measurements of a consistent set of unsaturated (acetylenic and vinyl) ethers and thioethers provided a …
Number of citations: 4 link.springer.com
K Takimiya, Y Kataoka, Y Aso, T Otsubo… - Angewandte …, 2001 - Wiley Online Library
… For the first step, methylthioacetylene (2) 11 was successively treated with nBuLi, selenium powder, and carbon diselenide, to generate in situ the vinyl anion intermediate (3), which …
Number of citations: 80 onlinelibrary.wiley.com
H Ikeura-Sekiguchi, T Sekiguchi - Applied Physics Letters, 2017 - pubs.aip.org
Photo-oxidative doping processes were studied for the trans-polyacetylene backbone with the–SCH3 side group as a chemically representative of the precisely controlled S-…
Number of citations: 4 pubs.aip.org
K Takimiya, Y Kataoka, N Niihara, Y Aso… - The Journal of Organic …, 2003 - ACS Publications
… In the preliminary report on the synthesis of MDT-TSF (1a), 5a methylthioacetylene (3) was used as a starting material, but the preparation and purification of 3 were not very easy owing …
Number of citations: 28 pubs.acs.org
T Otsubo, K Takimiya - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… Scheme 3 demonstrates that, when a reaction mixture from methylthioacetylene (26) was quenched with methyl thiocyanate, 4,5-bis(methylthio)-1,3-diselenole-2-selone (27) was …
Number of citations: 94 www.journal.csj.jp

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